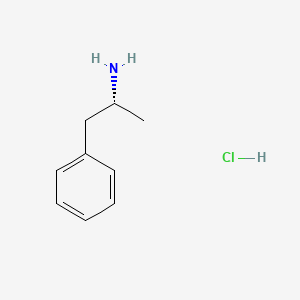

Amphetamine Hydrochloride

Description

Dextroamphetamine is the dextrorotatory enantiomer of amphetamine. Dextroamphetamine was approved by the FDA in 2001 for the treatment of attention deficit hyperactivity disorder.

Dextroamphetamine is a Central Nervous System Stimulant. The physiologic effect of dextroamphetamine is by means of Central Nervous System Stimulation.

Dextroamphetamine is a natural product found in Vachellia rigidula with data available.

Dextroamphetamine is a synthetic substance related to natural sympathomimetic amines and the synthetic agent amphetamine. In the central nervous system (CNS), dextroamphetamine induces the release of dopamine within the mesocorticolimbic system, a major component of the brain reward system, resulting in measurable behavioral changes such as euphoria. As a CNS stimulant, this agent may increase blood pressure and reduce appetite. Similar to other amphetamines, dextroamphetamine has a high potential for abuse, dependence, and addiction if used in large doses over extended periods of time. (NCI04)

Dextroamphetamine is only found in individuals that have used or taken this drug. It is the dextrorotary stereoisomer of the amphetamine molecule, which can take two different forms. It is a slightly polar, weak base and is lipophilic. The exact mechanism of action is not known. Dextroamphetamine stimulates the release of norepinephrine from central adrenergic receptors. At higher dosages, it causes release of dopamine from the mesocorticolimbic system and the nigrostriatal dopamine systems by reversal of the monoamine transporters. Dextroamphetamine may also act as a direct agonist on central 5-HT receptors and may inhibit monoamine oxidase (MAO). In the periphery, amphetamines are believed to cause the release of noradrenaline by acting on the adrenergic nerve terminals and alpha- and beta-receptors. Modulation of serotonergic pathways may contribute to the calming affect.

The d-form of AMPHETAMINE. It is a central nervous system stimulant and a sympathomimetic. It has also been used in the treatment of narcolepsy and of attention deficit disorders and hyperactivity in children. Dextroamphetamine has multiple mechanisms of action including blocking uptake of adrenergics and dopamine, stimulating release of monamines, and inhibiting monoamine oxidase. It is also a drug of abuse and a psychotomimetic.

See also: Dextroamphetamine Sulfate (has salt form).

Properties

IUPAC Name |

1-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVKYLYIYIKRSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2706-50-5, 41820-21-7 | |

| Record name | (±)-Amphetamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2706-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexacaps | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (�±)-α-Methylphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amphetamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70DMY940ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

amphetamine hydrochloride mechanism of action on dopamine transporters

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the complex molecular mechanisms underpinning the action of amphetamine hydrochloride on the dopamine (B1211576) transporter (DAT). It explores the multifaceted interactions, including competitive inhibition, transporter internalization, and reverse transport, which collectively contribute to the profound neurochemical and behavioral effects of this psychostimulant.

Core Mechanisms of Action

Amphetamine's primary molecular target is the dopamine transporter, a member of the SLC6 family of Na+/Cl− dependent transporters.[1] The canonical function of DAT is the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, a critical process for terminating dopaminergic signaling.[1][2] Amphetamine disrupts this process through a combination of mechanisms, leading to a significant elevation of extracellular dopamine levels.[1][3][4][5]

Competitive Inhibition of Dopamine Uptake

Amphetamine acts as a substrate for the dopamine transporter.[1][5] Due to its structural similarity to dopamine, amphetamine competitively inhibits the reuptake of dopamine by binding to the same site on the transporter.[5][6][7] This competitive inhibition reduces the clearance of dopamine from the synapse, thereby prolonging its presence and increasing its concentration in the extracellular space.[5]

Transporter-Mediated Efflux (Reverse Transport)

Beyond simple inhibition, amphetamine is transported into the presynaptic neuron by DAT.[1][8] This influx of amphetamine leads to a cascade of events that ultimately reverses the direction of dopamine transport, a phenomenon known as efflux.[1][3][4][6][8] This process is a key contributor to the robust increase in synaptic dopamine levels induced by amphetamine.[1][4]

The mechanism of reverse transport is multifaceted and involves several key steps:

-

Increased Intracellular Sodium: The transport of amphetamine into the cell is coupled with the co-transport of sodium ions (Na+), leading to an increase in the intracellular Na+ concentration.[8] This altered ion gradient favors the outward transport of dopamine.[8]

-

Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the neuron, amphetamine, being a weak base, disrupts the proton gradient of synaptic vesicles, which is maintained by the vesicular monoamine transporter 2 (VMAT2).[1][4][9] This disruption causes dopamine to leak from the vesicles into the cytoplasm, significantly increasing the cytosolic dopamine concentration.[1][4][10]

-

Transporter Reorientation and Dopamine Efflux: The elevated cytoplasmic dopamine, in conjunction with the altered intracellular sodium concentration, promotes the binding of dopamine to the inward-facing conformation of DAT.[1] This triggers a conformational change in the transporter, leading to the outward transport of dopamine into the synaptic cleft.[1][8] Amphetamine-induced dopamine efflux can occur through both a slow, exchange-like mechanism and a rapid, channel-like mode that results in bursts of dopamine release.[1][3]

Dopamine Transporter Internalization

Prolonged exposure to amphetamine can lead to the internalization of the dopamine transporter from the plasma membrane into the cell's interior.[11][12][13] This process, a form of endocytosis, reduces the number of functional transporters on the cell surface, thereby decreasing the overall capacity for dopamine uptake.[11] While some studies suggest this internalization is dependent on protein kinase C (PKC), others indicate it can occur independently of PKC activity.[12] Interestingly, acute, short-term exposure to amphetamine has been shown to rapidly increase the trafficking of DAT to the cell surface, suggesting a biphasic effect on transporter localization.[2][14]

Quantitative Data on Amphetamine-DAT Interaction

The following tables summarize key quantitative parameters describing the interaction of amphetamine with the dopamine transporter, compiled from various studies.

| Parameter | Species | Preparation | Value | Reference |

| Ki (μM) | Human | Cultured Cells | ~0.6 | [15] |

| Mouse | Cultured Cells | ~0.5 | [15] | |

| Rat | Synaptosomes | 0.034 | [16] | |

| IC50 (μM) | Human | HEK293 Cells | ~10 | [9] |

| Human | HEK293 Cells | (Varies) | [17] | |

| Vmax (% of control) | Human | HEK293 Cells | ↓ (decrease) | [18] |

| Rat | Striatal Synaptosomes | ↓ (decrease) | [19] |

Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of Amphetamine for the Dopamine Transporter.

| Condition | Parameter | Change | Reference |

| Acute AMPH Exposure | DAT Surface Expression | ↑ (increase) | [2][14] |

| Prolonged AMPH Exposure | DAT Surface Expression | ↓ (decrease) | [11][12] |

| AMPH Treatment | Dopamine Uptake (Vmax) | ↓ (decrease) | [18] |

Table 2: Effects of Amphetamine on Dopamine Transporter Function and Trafficking.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed.

Caption: Core mechanisms of amphetamine action on the dopamine transporter.

Caption: Signaling pathway for amphetamine-induced DAT internalization.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the literature to investigate the effects of amphetamine on the dopamine transporter.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of amphetamine for the dopamine transporter.

Methodology:

-

Preparation of Membranes: Membranes are prepared from cells (e.g., HEK293) stably expressing the dopamine transporter or from brain tissue (e.g., striatum). The tissue or cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand that binds to DAT (e.g., [3H]WIN 35,428) is incubated with the membrane preparation in the presence of varying concentrations of amphetamine.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of amphetamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][20]

Dopamine Uptake Inhibition Assays

Objective: To measure the potency of amphetamine to inhibit dopamine uptake (IC50).

Methodology:

-

Cell Culture or Synaptosome Preparation: Experiments are typically performed in cultured cells expressing DAT or in synaptosomes (isolated nerve terminals) prepared from brain tissue.[9][18]

-

Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of amphetamine.

-

Uptake Initiation: A known concentration of radiolabeled dopamine (e.g., [3H]dopamine) is added to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid washing with ice-cold buffer or by filtration.

-

Quantification: The amount of radiolabeled dopamine taken up by the cells or synaptosomes is quantified by scintillation counting.

-

Data Analysis: The concentration of amphetamine that inhibits 50% of the dopamine uptake is determined as the IC50 value.[9][17]

Caption: Experimental workflow for a dopamine uptake inhibition assay.

Fast-Scan Cyclic Voltammetry (FSCV)

Objective: To measure real-time changes in extracellular dopamine concentrations in brain slices or in vivo.

Methodology:

-

Electrode Placement: A carbon-fiber microelectrode is placed in the brain region of interest (e.g., striatum).

-

Voltage Application: A triangular waveform potential is applied to the electrode, rapidly scanning a range of voltages.

-

Dopamine Oxidation: When the potential reaches the oxidation potential of dopamine, dopamine at the electrode surface is oxidized, generating a current.

-

Current Measurement: The resulting current is measured and is proportional to the concentration of dopamine.

-

Stimulation: Electrical or pharmacological stimulation (e.g., application of amphetamine) is used to evoke dopamine release.

-

Data Analysis: The changes in the oxidation current over time provide a high-temporal-resolution measurement of dopamine release and reuptake kinetics.[5][21][22]

Microdialysis

Objective: To measure changes in extracellular dopamine levels in the brains of freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region. The probe consists of a semi-permeable membrane.

-

Perfusion: A physiological solution (artificial cerebrospinal fluid) is slowly perfused through the probe.

-

Sample Collection: Molecules in the extracellular fluid, including dopamine, diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The dialysate is collected at regular intervals.

-

Drug Administration: Amphetamine is administered systemically (e.g., via intraperitoneal injection).

-

Analysis: The concentration of dopamine in the collected dialysate samples is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Interpretation: Changes in dopamine concentration in the dialysate over time reflect the drug's effect on extracellular dopamine levels.[10][22]

This guide provides a comprehensive overview of the intricate mechanisms by which this compound modulates the dopamine transporter. The interplay of competitive inhibition, reverse transport, and transporter trafficking results in a powerful amplification of dopaminergic signaling, which is fundamental to the drug's therapeutic and addictive properties. The experimental protocols described herein represent the foundational techniques for the continued investigation of these complex processes.

References

- 1. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 8. Amphetamine-induced dopamine efflux. A voltage-sensitive and intracellular Na+-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

- 10. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amphetamine-induced loss of human dopamine transporter activity: an internalization-dependent and cocaine-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amphetamine-induced decreases in dopamine transporter surface expression are protein kinase C-independent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Amphetamine Induced Dopamine Transporter Internalization: A Structure/Function Study | Semantic Scholar [semanticscholar.org]

- 14. Dopamine and Amphetamine Rapidly Increase Dopamine Transporter Trafficking to the Surface: Live-Cell Imaging Using Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. Amphetamine and Methamphetamine Reduce Striatal Dopamine Transporter Function Without Concurrent Dopamine Transporter Relocalization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Amphetamine Paradoxically Augments Exocytotic Dopamine Release and Phasic Dopamine Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jneurosci.org [jneurosci.org]

A Technical Guide on the Role of Amphetamine Hydrochloride in Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between amphetamine hydrochloride and the vesicular monoamine transporter 2 (VMAT2). It covers the mechanism of action, quantitative data on binding and inhibition, and detailed experimental protocols relevant to the study of this interaction.

Introduction: VMAT2 and its Importance

The vesicular monoamine transporter 2 (VMAT2) is a crucial protein in monoaminergic neurons responsible for packaging neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin (B10506) from the cytoplasm into synaptic vesicles.[1] This process is vital for storing neurotransmitters and their subsequent release into the synapse.[1] VMAT2 utilizes a proton gradient established by a vesicular H+-ATPase to drive monoamine uptake, exchanging two protons for one monoamine molecule.[1] Amphetamines, a class of psychostimulant drugs, exert their effects in part by interacting with VMAT2, leading to significant alterations in monoaminergic neurotransmission.[2][3]

Mechanism of Amphetamine Action at VMAT2

Amphetamine's interaction with VMAT2 is multifaceted and distinct from classical inhibitors like reserpine (B192253). While reserpine irreversibly binds to and inhibits the transporter, amphetamine acts primarily as a VMAT2 substrate.[1][2] This means that amphetamine is transported into the synaptic vesicles by VMAT2.

The primary mechanisms of action are:

-

Competitive Inhibition of Monoamine Uptake: As a substrate, amphetamine competes with endogenous monoamines like dopamine for transport into vesicles.[4] This competitive inhibition leads to a decrease in the vesicular sequestration of neurotransmitters.

-

Disruption of the Proton Gradient: As a weak base, amphetamine can accumulate in the acidic environment of synaptic vesicles. This accumulation can lead to a partial collapse of the pH gradient across the vesicular membrane, which is the driving force for VMAT2-mediated monoamine transport.

-

Carrier-Mediated Exchange: Amphetamine promotes the release of intravesicular neurotransmitters into the cytoplasm through a carrier-mediated exchange mechanism.[1][2] This action increases the cytosolic concentration of neurotransmitters, making them available for reverse transport into the synapse via the dopamine transporter (DAT).[5][6]

-

Redistribution of VMAT2: Studies have shown that amphetamine can cause a redistribution of VMAT2-containing vesicles within the nerve terminal, which may contribute to an increase in cytoplasmic dopamine.[7]

This cascade of events ultimately leads to a significant increase in the concentration of monoamines in the synaptic cleft, which is responsible for the psychostimulant effects of amphetamine.[8]

Quantitative Data: Binding Affinities and Inhibition Constants

The interaction of amphetamine and related compounds with VMAT2 has been quantified through various in vitro assays. The following tables summarize key quantitative data.

| Compound | Parameter | Value (µM) | Species/System | Reference |

| d-amphetamine | K_i | 2 | Human VMAT2 | [5][9] |

| Dopamine | K_m | 1.4 | Human VMAT2 | [5][9] |

| Serotonin (5-HT) | K_m | 0.9 | Human VMAT2 | [5][9] |

| 1-Napthyl-2-aminopropane | IC_50 (³H-dopamine uptake inhibition) | 0.5 | Rat VMAT2 | [1] |

| (+)-Pseudophenmetrazine | IC_50 (³H-dopamine uptake inhibition) | 92 | Rat VMAT2 | [1] |

Table 1: Binding and Inhibition Constants for VMAT2 Substrates.

| Compound | Parameter | Value (nM) | Species/System | Reference |

| Dihydrotetrabenazine ([³H]DTBZ) | K_d | 18 ± 4 | Wild Type VMAT2 | [10][11] |

| Reserpine | K_i | 161 ± 1 | Wild Type VMAT2 | [10][11] |

Table 2: Binding Constants for VMAT2 Inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures involved in studying amphetamine's interaction with VMAT2.

Caption: Amphetamine's mechanism of action at the presynaptic terminal.

Caption: Experimental workflow for a VMAT2 radioligand binding assay.

Detailed Experimental Protocols

This protocol is adapted from methodologies used to study VMAT2 activity.[2][12]

-

Tissue Homogenization: Euthanize rats and rapidly dissect the striata on ice. Homogenize the tissue in ice-cold buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4) using a Teflon-glass homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Synaptosome Isolation: Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet synaptosomes.

-

Synaptic Vesicle Isolation: Resuspend the synaptosome pellet and lyse them by osmotic shock in a hypotonic buffer. Centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the synaptic vesicles.

-

Resuspension: Resuspend the final vesicle pellet in an appropriate assay buffer and determine the protein concentration.

This assay measures the ability of a test compound to displace the high-affinity VMAT2 ligand [³H]DTBZ.[10][12]

-

Assay Setup: In a 96-well plate, combine the prepared vesicle suspension, [³H]DTBZ (at a concentration near its K_d), and varying concentrations of this compound or a control compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]DTBZ (IC_50). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

This functional assay measures the inhibition of dopamine transport into vesicles by amphetamine.[1][2]

-

Assay Setup: In a reaction tube, combine the vesicle preparation, ATP (to energize the proton pump), and varying concentrations of this compound.

-

Initiate Uptake: Add [³H]dopamine to initiate the uptake reaction.

-

Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through glass fiber filters.

-

Quantification and Analysis: Quantify the radioactivity retained on the filters and determine the IC_50 value for uptake inhibition.

Conclusion

This compound's interaction with VMAT2 is a complex process involving competitive substrate activity, disruption of the vesicular proton gradient, and carrier-mediated exchange. This multifaceted mechanism leads to a profound increase in cytosolic monoamine levels, which is a key contributor to its overall pharmacological effects. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate relationship between amphetamines and VMAT2, aiding in the development of novel therapeutics targeting monoaminergic systems.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic doses of amphetamine and methylphenidate selectively redistribute the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Whitepaper: The Impact of Amphetamine Hydrochloride on Monoamine Oxidase (MAO) Activity

Executive Summary

Amphetamine is a potent central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its principal mechanism of action involves increasing synaptic concentrations of dopamine (B1211576) and norepinephrine (B1679862).[2][3] This is achieved through its function as a substrate for monoamine transporters, leading to competitive reuptake inhibition and reverse transport, as well as through disruption of vesicular monoamine storage via the vesicular monoamine transporter 2 (VMAT2).[2][4] In addition to these primary actions, amphetamine and its derivatives also function as inhibitors of monoamine oxidase (MAO), an enzyme critical for the degradation of cytosolic monoamines.[2][4][5][6] This paper provides a technical overview of the interaction between amphetamine and MAO, summarizing quantitative data, detailing experimental protocols for its assessment, and contextualizing this mechanism within amphetamine's broader pharmacological profile.

Molecular Interaction with Monoamine Oxidase

Monoamine oxidases (MAO-A and MAO-B) are enzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamine neurotransmitters.[7][8] MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B favors phenethylamine (B48288).[3][9][10] Both isoforms metabolize dopamine.[9]

Amphetamine's interaction with MAO is characterized as a secondary, and comparatively weak, aspect of its pharmacology.[11] The available evidence indicates the following:

-

Mechanism of Inhibition: Amphetamine acts as a competitive inhibitor of MAO.[4][12]

-

Isoform Selectivity: It is a selective inhibitor of MAO-A.[10][13] The presence of an α-methyl group on the phenethylamine scaffold is critical for this activity, transforming the compound from a selective MAO-B substrate (phenethylamine) into a selective MAO-A inhibitor (amphetamine).[10]

-

Potency: Compared to clinically developed MAO inhibitors (MAOIs) like clorgyline or selegiline (B1681611) which have potencies in the nanomolar range, amphetamine's inhibitory action is significantly weaker, with effects observed in the micromolar range.[11][14]

Quantitative Analysis of MAO Inhibition

Precise IC50 or Ki values for amphetamine hydrochloride are not consistently reported in recent literature, reflecting the fact that its MAO-inhibiting properties are less potent than its effects on monoamine transporters. However, studies on amphetamine enantiomers using rat liver mitochondrial MAO preparations confirm its role as a competitive inhibitor. While the specific values were not detailed in the provided materials, the research confirms the competitive nature of the inhibition for both MAO-A and MAO-B isoforms.[12] The inhibition is generally considered weak.[11] For context, certain amphetamine derivatives, such as 4-methylthioamphetamine (4-MTA), have been shown to be potent MAO-A inhibitors with IC50 values around 250 nM.[15]

Table 1: Summary of Amphetamine's Interaction with MAO Isoforms

| Compound | Target Isoform | Inhibition Type | Potency | Key Structural Determinant |

| Amphetamine | MAO-A | Competitive | Weak; Selective for MAO-A[10][11][13] | α-methyl group[10] |

| Amphetamine | MAO-B | Competitive | Very Weak / Negligible[12][13] | α-methyl group[10] |

Role in the Presynaptic Pharmacological Cascade

The inhibition of MAO by amphetamine, while weak, is mechanistically significant as it contributes to a cascade that dramatically increases cytosolic monoamine concentrations, which is a core tenet of the "weak base hypothesis".[4][16] This cascade elevates neurotransmitter levels in the synapse through a multi-step process within the presynaptic terminal.[2][4][16]

-

Transporter-Mediated Entry: Amphetamine is a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), which actively carry it into the presynaptic neuron.[4]

-

Vesicular Disruption: Inside the neuron, amphetamine inhibits VMAT2, the protein that loads monoamines into synaptic vesicles, thereby disrupting the proton gradient and causing neurotransmitters to leak from the vesicles into the cytosol.[2][4][16]

-

MAO Inhibition: Amphetamine then inhibits MAO on the mitochondrial membrane, preventing the degradation of the newly elevated cytosolic pool of dopamine and norepinephrine.[2][4][16]

-

Reverse Transport: The resulting high concentration of cytosolic monoamines causes the DAT and NET transporters to reverse their direction of transport, expelling dopamine and norepinephrine from the neuron into the synaptic cleft.[4]

This synergistic action explains how amphetamine effectively floods the synapse with neurotransmitters.

Experimental Protocols for MAO Inhibition Assays

Assessing the inhibitory potential of a compound like this compound against MAO-A and MAO-B is a standard in vitro procedure. A common and reliable method is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[7][9]

Materials and Reagents

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.[8]

-

Substrate: Kynuramine or p-Tyramine (non-selective substrates for both isoforms).[8][9][14]

-

Test Compound: this compound dissolved in DMSO, then serially diluted in assay buffer.

-

Detection System: Amplex® Red reagent (or similar fluorescent probe) and horseradish peroxidase (HRP).[9][14]

-

Controls: A known selective inhibitor for positive control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[8][9]

-

Hardware: 96-well black microplate and a fluorescence plate reader.[9][14]

Assay Procedure

-

Compound Preparation: Prepare serial dilutions of this compound to achieve a range of final assay concentrations.

-

Plate Setup: To the wells of a 96-well black plate, add the assay buffer, MAO enzyme (either A or B), and the test compound dilutions. Include vehicle controls (no inhibitor) and no-enzyme controls.[9]

-

Pre-incubation: Incubate the plate for approximately 15 minutes at 37°C. This allows the inhibitor to interact with the enzyme before the reaction begins.[9]

-

Reaction Initiation: Add the substrate and fluorescent probe mixture (e.g., Amplex Red/HRP) to all wells to start the reaction.[9]

-

Incubation & Measurement: Incubate the plate at 37°C, protected from light.[9] Measure the fluorescence signal at regular intervals using a plate reader (e.g., λex = 530-560 nm, λem = ~590 nm).

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time). Normalize the rates against the vehicle control (defined as 100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.[14]

Conclusion and Implications

This compound is a weak, competitive, and MAO-A selective inhibitor.[10][12][13] While this inhibitory activity is not its primary mechanism of action, it plays a crucial, synergistic role in its overall pharmacology.[2][4] By preventing the degradation of monoamines that have been displaced from synaptic vesicles, MAO inhibition contributes significantly to the build-up of cytosolic neurotransmitter concentrations required to induce reverse transport. This multi-target profile, involving actions on plasma membrane transporters, vesicular transporters, and metabolic enzymes, underscores the complexity of amphetamine's effects on monoaminergic neurotransmission. For drug development professionals, this polypharmacology highlights the need to assess compounds not only at their primary targets but also at key metabolic enzymes like MAO to fully characterize their mechanism of action and potential for off-target effects.

References

- 1. Amphetamine - Wikipedia [en.wikipedia.org]

- 2. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Amphetamine Derivatives as Monoamine Oxidase Inhibitors [frontiersin.org]

- 4. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 6. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. benchchem.com [benchchem.com]

- 10. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modification of Monoaminergic Activity by MAO Inhibitors Influences Methamphetamine Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselectivity and isoenzyme selectivity of monoamine oxidase inhibitors. Enantiomers of amphetamine, N-methylamphetamine and deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of d-methamphetamine on monkey brain monoamine oxidase, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 4-Methylthioamphetamine - Wikipedia [en.wikipedia.org]

- 16. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

chemical and physical properties of racemic amphetamine hydrochloride

An In-depth Technical Guide on the Chemical and Physical Properties of Racemic Amphetamine Hydrochloride

Introduction

Racemic this compound is a synthetic central nervous system (CNS) stimulant belonging to the phenethylamine (B48288) class.[1] As a salt of the racemic free base, it is composed of an equal mixture of two enantiomers: dextroamphetamine and levoamphetamine.[2] This compound has been utilized in pharmaceuticals for the treatment of conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[3][4] Its hydrochloride salt form enhances stability and solubility compared to the free base, facilitating its formulation in medicinal products.[1] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a review of its primary mechanism of action.

Chemical Properties

The chemical identity of racemic this compound is defined by its molecular structure, weight, and reactivity. It is the hydrochloride salt of α-methylphenethylamine.[5] The presence of a chiral center results in two stereoisomers.[2]

| Property | Value | Reference |

| IUPAC Name | (2RS)-1-phenylpropan-2-aminium chloride | [6] |

| Synonyms | dl-Amphetamine hydrochloride, (±)-Amphetamine hydrochloride | [5] |

| CAS Number | 2706-50-5 | [5][7] |

| Molecular Formula | C₉H₁₄ClN | [5][7] |

| Molecular Weight | 171.67 g/mol | [7][8] |

| pKa | 10.1 | [2] |

| Stability | Stable under recommended storage conditions (-20°C). | [2][9] |

Physical Properties

The physical characteristics of racemic this compound are critical for its handling, formulation, and pharmacokinetic profile. It typically presents as a white crystalline solid.[1][10]

| Property | Value | Reference |

| Appearance | White crystalline powder or colorless crystals. | [1][10] |

| Melting Point | 127-129 °C or 146 °C | [7][11] |

| Boiling Point | 201.5 - 203 °C (at 760 mmHg) | [3][7] |

| Odor | Odorless | [12] |

Solubility Profile

The solubility of amphetamine and its salts is highly dependent on the solvent and pH. The hydrochloride salt form is generally soluble in polar solvents.[1] In acidic conditions, its solubility in water is enhanced due to the protonation of the amine group.[13]

| Solvent | Solubility | Reference |

| Water | Soluble / Slightly Soluble | [1][4] |

| Ethanol | Soluble | [4] |

| Methanol | Soluble | [4] |

| Chloroform | Insoluble | [14] |

| Diethyl Ether | Insoluble | [4][14] |

| DMF | 3 mg/mL | [8] |

| DMSO | 5 mg/mL | [8] |

| PBS (pH 7.2) | 5 mg/mL | [8] |

Mechanism of Action & Signaling Pathways

Amphetamine exerts its stimulant effects by increasing the synaptic concentrations of key monoamine neurotransmitters, primarily dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), and to a lesser extent, serotonin.[15] Its mechanism is multifaceted, involving the disruption of vesicular storage and the reversal of transporter function.[16][17]

-

Entry into Presynaptic Neuron : Amphetamine enters the presynaptic neuron via monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), or by diffusing across the cell membrane.

-

VMAT2 Inhibition : Inside the neuron, amphetamine inhibits the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading dopamine and norepinephrine into synaptic vesicles for storage. This leads to an accumulation of these neurotransmitters in the cytoplasm.[18]

-

TAAR1 Activation : Amphetamine acts as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[17][18] Activation of TAAR1 initiates signaling cascades, including protein kinase A (PKA) and protein kinase C (PKC) pathways, which lead to the phosphorylation of the DAT and NET.[19]

-

Transporter Reversal (Efflux) : The phosphorylation of DAT and NET causes them to reverse their direction of transport. Instead of taking neurotransmitters from the synapse into the neuron (reuptake), they begin to transport cytoplasmic dopamine and norepinephrine out of the neuron and into the synaptic cleft.[16][19] This non-vesicular release of neurotransmitters is a primary contributor to amphetamine's potent effects.

The combined actions of competitive reuptake inhibition, disruption of vesicular storage, and transporter-mediated efflux lead to a significant and prolonged increase in synaptic dopamine and norepinephrine levels.[15][16]

Experimental Protocols

The determination of physicochemical properties requires standardized experimental procedures to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid crystalline substance using a standard melting point apparatus.[20]

Methodology:

-

Sample Preparation : Ensure the racemic this compound sample is a dry, finely ground powder.[21]

-

Capillary Loading : A small amount of the powdered sample is introduced into a glass capillary tube (sealed at one end). The tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.[21][22]

-

Apparatus Setup : The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp).[22]

-

Rapid Determination (Optional) : A preliminary rapid heating is performed to quickly determine an approximate melting range. This helps in setting the parameters for the accurate measurement.[20]

-

Accurate Determination : A fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 15-20 °C below the estimated melting point.[20][21]

-

Observation and Recording : The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range (T1). The temperature at which the last crystal melts completely is recorded as the end of the range (T2).[20] The melting range is reported as T1-T2.

References

- 1. CAS 1462-73-3: (+)-Amphetamine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amphetamine - Wikipedia [en.wikipedia.org]

- 4. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 5. This compound | C9H14ClN | CID 92939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rac this compound | CAS#:2706-50-5 | Chemsrc [chemsrc.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. D/L-AMPHETAMINE HYDROCHLORIDE CAS#: 300-62-9 [m.chemicalbook.com]

- 11. 300-62-9 CAS MSDS (D/L-AMPHETAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. swgdrug.org [swgdrug.org]

- 15. recoveryteam.org [recoveryteam.org]

- 16. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Amphetamine? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Determination of Melting Point [wiredchemist.com]

The Stereochemical Nuances of a CNS Stimulant: A Technical Guide to the Structure-Activity Relationship of Amphetamine Hydrochloride Isomers

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

This whitepaper provides an in-depth technical exploration of the structure-activity relationship (SAR) of the enantiomers of amphetamine hydrochloride: dextroamphetamine and levoamphetamine. By examining their differential pharmacodynamics, pharmacokinetics, and interactions with key molecular targets, this guide aims to elucidate how stereochemistry dictates their distinct pharmacological profiles.

Introduction: The Significance of Chirality in Amphetamine Pharmacology

Amphetamine, a potent central nervous system (CNS) stimulant, exists as two stereoisomers, or enantiomers: dextrorotatory-(+)-amphetamine (dextroamphetamine) and levorotatory-(-)-amphetamine (levoamphetamine).[1] While chemically identical in composition, these molecules are non-superimposable mirror images of each other. This subtle difference in three-dimensional structure is the cornerstone of their distinct pharmacological activities. Understanding the SAR of these isomers is critical for the rational design of therapeutics for conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, where specific neurochemical modulation is desired.[2][3] This document will dissect the molecular interactions and resulting physiological effects that differentiate these two isomers.

Core Pharmacodynamics: Differential Interactions with Monoamine Systems

The primary mechanism of action for both amphetamine isomers involves increasing the synaptic concentrations of the catecholamine neurotransmitters, primarily dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[2] This is achieved through a multi-faceted interaction with presynaptic monoamine transporters.

Amphetamine isomers act as competitive inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft. More significantly, they serve as transporter substrates, being taken up into the presynaptic neuron. Once inside, they exert two key actions:

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Amphetamines disrupt the proton gradient of synaptic vesicles and inhibit VMAT2, which is responsible for loading dopamine and norepinephrine into these vesicles for future release. This leads to an accumulation of neurotransmitters in the cytoplasm.[3][4]

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Amphetamines are agonists at the intracellular TAAR1. Activation of TAAR1 initiates signaling cascades that lead to the phosphorylation of DAT and NET, causing them to reverse their direction of transport and expel cytoplasmic dopamine and norepinephrine into the synapse.[2]

The crucial difference between the isomers lies in their potency and selectivity towards the dopaminergic versus the noradrenergic systems.

-

Dextroamphetamine is the more potent CNS stimulant of the two.[4] It exhibits a greater potency for releasing dopamine compared to levoamphetamine. This pronounced effect on the dopaminergic system, particularly in the brain's reward and executive function pathways, is thought to be the primary driver of its potent psychostimulant, euphoric, and attention-enhancing effects.[1]

-

Levoamphetamine is considered less potent as a central stimulant but has more significant peripheral effects.[3] It has a relatively stronger effect on norepinephrine release compared to its effect on dopamine.[5] This leads to more pronounced cardiovascular effects, such as increased heart rate and blood pressure.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters that define the distinct profiles of the amphetamine isomers.

Table 1: In Vitro Monoamine Release Potency (EC₅₀, nM)

This table presents the half-maximal effective concentrations (EC₅₀) for dopamine and norepinephrine release induced by dextroamphetamine and levoamphetamine in rat brain synaptosomes. Lower values indicate greater potency.

| Isomer | Dopamine (DA) Release EC₅₀ (nM) | Norepinephrine (NE) Release EC₅₀ (nM) |

| d-Amphetamine | 5.8 - 24.8 | 6.6 - 7.2 |

| l-Amphetamine | 27.7 | 9.5 |

(Data sourced from in vitro studies in rats)[5]

Table 2: Comparative Pharmacokinetic Parameters in Adults

This table outlines the key pharmacokinetic differences between the two isomers.

| Parameter | d-Amphetamine | l-Amphetamine |

| Elimination Half-Life | ~10 hours | ~13 hours |

| Primary Site of Action | Central Nervous System | Peripheral Nervous System |

| Relative Potency | Higher CNS potency | Lower CNS potency |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in amphetamine pharmacology.

Caption: Amphetamine's dual mechanism of action on monoamine transporters.

Caption: Workflow for an in vitro neurotransmitter release assay.

Caption: Structure-activity relationship of amphetamine isomers.

Experimental Protocols

In Vitro Monoamine Release Assay (Synaptosome Model)

This protocol outlines a common method for quantifying the potency of amphetamine isomers in inducing neurotransmitter release from isolated nerve terminals (synaptosomes).

-

Objective: To determine the EC₅₀ value of d- and l-amphetamine for dopamine and norepinephrine release.

-

Materials:

-

Freshly dissected rat brain tissue (striatum for dopamine, hippocampus or cortex for norepinephrine)

-

Sucrose (B13894) homogenization buffer

-

Krebs-Ringer buffer

-

Radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine)

-

d- and l-amphetamine hydrochloride standards

-

Superfusion apparatus

-

Scintillation counter and fluid

-

-

Methodology:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Perform differential centrifugation to pellet and isolate the synaptosome fraction. Resuspend the synaptosome pellet in Krebs-Ringer buffer.

-

Radiolabel Loading: Incubate the synaptosomes with a low concentration of [³H]dopamine or [³H]norepinephrine for 30 minutes at 37°C. This allows the transporters to take up the radiolabel into the nerve terminals.

-

Superfusion: Transfer the loaded synaptosomes to a superfusion chamber. Continuously perfuse with warm, oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) to establish a stable baseline of spontaneous radiolabel efflux.

-

Drug Application: After establishing a baseline, switch to a buffer containing a known concentration of either d- or l-amphetamine. Test a range of concentrations in separate experiments (e.g., 1 nM to 10 µM).

-

Fraction Collection: Collect the superfusate in timed fractions (e.g., every 5 minutes) throughout the experiment.

-

Quantification: Add scintillation fluid to each collected fraction and measure the amount of radioactivity (in disintegrations per minute) using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of total radioactivity released by the drug at each concentration, compared to the total radioactivity present in the synaptosomes. Plot the concentration-response curve and use non-linear regression to determine the EC₅₀ value.

-

In Vivo Locomotor Activity Assay (Rodent Model)

This protocol describes a standard behavioral assay to assess the stimulant effects of amphetamine isomers in rats.

-

Objective: To quantify the dose-dependent effects of d- and l-amphetamine on locomotor activity.

-

Materials:

-

Adult male Sprague-Dawley rats

-

Open-field activity chambers equipped with infrared photobeam arrays

-

d- and l-amphetamine hydrochloride dissolved in sterile saline

-

Vehicle control (sterile saline)

-

-

Methodology:

-

Habituation: Place rats individually into the open-field chambers for 30-60 minutes for at least 3 consecutive days prior to the test day. This minimizes novelty-induced hyperactivity.

-

Baseline Recording: On the test day, place the rats in the chambers and record their baseline locomotor activity for 30 minutes. Activity is measured by the number of infrared beam breaks.

-

Administration: Remove the rats from the chambers and administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of either vehicle, d-amphetamine, or l-amphetamine at a specific dose (e.g., 0.5, 1.0, 2.0 mg/kg).

-

Post-Injection Recording: Immediately return the animals to the same chambers and record locomotor activity for an additional 60-90 minutes.

-

Data Analysis: Quantify the total number of beam breaks (ambulatory counts) in 5- or 10-minute bins. Analyze the data using a two-way ANOVA (treatment x time) to determine the effect of each isomer on activity levels compared to the vehicle control. Dose-response curves can be generated to compare the potency of the two isomers.

-

Conclusion and Implications

The structure-activity relationship of this compound isomers is a clear demonstration of the principle of stereoselectivity in pharmacology. The orientation of the methyl group at the alpha carbon dictates the molecule's fit and affinity for the dopamine and norepinephrine transporters, leading to profound differences in their neurochemical and behavioral effects.

Dextroamphetamine's higher potency at the dopamine transporter underpins its superior efficacy as a CNS stimulant for treating cognitive symptoms of ADHD. Conversely, levoamphetamine's greater influence on norepinephrine systems contributes more to peripheral and cardiovascular effects. This understanding has directly informed the development of pharmaceutical preparations, from single-isomer dextroamphetamine products to mixed-salt formulations (like Adderall®) that leverage the properties of both isomers to achieve a specific therapeutic effect profile. Future drug development in the psychostimulant class will continue to build on these fundamental SAR principles to design agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to Preclinical Research Models for Studying Amphetamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core preclinical research models utilized in the study of amphetamine hydrochloride. It is designed to offer an in-depth technical resource for professionals in the fields of neuroscience, pharmacology, and drug development. The following sections detail the primary in vivo, in vitro, and in silico models, present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols, and visualize key signaling pathways and workflows.

Preclinical Models: A Comparative Overview

The study of this compound's multifaceted effects on the central nervous system necessitates a variety of research models. Each model system offers unique advantages and limitations, and the choice of model is contingent on the specific research question. The primary categories of models include in vivo, in vitro, and in silico approaches.

In Vivo Models

Animal models are indispensable for studying the behavioral, neurochemical, and systemic effects of amphetamine in a complex, living organism.[1] These models allow for the investigation of drug reinforcement, addiction-like behaviors, and potential therapeutic interventions.[1][2] Rodents, particularly rats and mice, are the most commonly used species due to their well-characterized genetics, established behavioral paradigms, and cost-effectiveness.[3] Non-human primates are also utilized for their closer physiological and neuroanatomical homology to humans, especially in studies of higher-order cognitive functions.[4]

In Vitro Models

In vitro models provide a controlled environment to dissect the molecular and cellular mechanisms of amphetamine action, divorced from the complexities of a whole organism.[5] These systems are crucial for high-throughput screening, mechanistic studies, and neurotoxicity assessments.[5] Commonly used in vitro models include neuronal cell lines (e.g., PC12 cells), primary neuronal cultures, brain slices which preserve local synaptic circuitry, and more recently, cerebral organoids.[5]

In Silico Models

Computational models are increasingly employed to simulate and predict the complex interactions between amphetamine and biological systems.[6] These models can help in understanding the pharmacokinetics and pharmacodynamics of the drug, predicting its effects on neural circuits, and identifying potential therapeutic targets.[6][7] Models of explore/exploit behavior, for instance, have been applied to decision-making data in the context of methamphetamine use disorder.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound, providing a basis for comparison across different models and experimental paradigms.

Table 1: In Vivo Models - Behavioral Assays

| Animal Model | Behavioral Assay | Amphetamine Dose Range | Administration Route | Key Findings |

| Rat | Self-Administration | 0.01 - 0.25 mg/kg/infusion | Intravenous (i.v.) | Rats readily self-administer amphetamine, demonstrating its reinforcing properties.[9][10] Higher doses can lead to an escalation of intake.[2] |

| Rat | Conditioned Place Preference (CPP) | 0.1 - 3 mg/kg | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Amphetamine induces a significant preference for the drug-paired environment, indicating its rewarding effects.[11][12] |

| Mouse | Locomotor Activity | 0.3 - 1.0 mg/kg | Intraperitoneal (i.p.) | Amphetamine produces a dose-dependent increase in locomotor activity.[4] |

| Squirrel Monkey | Behavioral Observation | 0.3 - 1.0 mg/kg | Not Specified | 0.3 mg/kg increased response rates, while 1.0 mg/kg suppressed them.[4] |

Table 2: In Vitro Models - Neurochemical Assays

| In Vitro Model | Assay | Amphetamine Concentration | Key Findings |

| PC12 Cells | Dopamine (B1211576) Release | ~1.7 µM (for methamphetamine) | Provides a genetically amenable model to study monoamine release.[5] |

| Primary Striatal Neurons | Dopamine Release | 24-52 nM (for amphetamine analogs) | More physiologically relevant than cell lines for studying dopamine dynamics.[5][13] |

| Rat Nucleus Accumbens (in vivo microdialysis) | Dopamine Release | 1 mg/kg followed by 3 mg/kg (i.v.) | Amphetamine analogs produced significant elevations in extracellular dopamine.[13] |

| Rat Striatum (in vivo microdialysis) | Dopamine Release | 4 mg/kg (s.c.) | Methamphetamine injection led to a rapid release of dopamine.[14] |

Table 3: Gene Expression Studies

| Model System | Gene of Interest | Amphetamine Treatment | Key Findings |

| Murine Striatum | c-fos | Acute (single dose) | Increased c-fos expression.[15] |

| Murine Striatum | c-fos | Chronic (7 days) | Decreased c-fos expression.[15] |

| Murine Striatum | ΔFosB | Chronic (7 days) | Several-fold increase in ΔFosB expression.[15] |

| Rat Striatum | c-fos mRNA | 4 mg/kg | Amphetamine induces c-fos mRNA, which is inhibited by the NMDA receptor antagonist MK-801.[16] |

| Drosophila | mRNA translation genes | Acute exposure | Upregulation of genes involved in mRNA translation in a DAT-dependent manner.[17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in preclinical amphetamine research.

Intravenous Self-Administration in Rats

Objective: To assess the reinforcing properties of amphetamine.

Materials:

-

Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.[10]

-

Intravenous catheters.

-

This compound dissolved in sterile saline.

Procedure:

-

Surgery: Rats are surgically implanted with chronic indwelling catheters into the jugular vein.[18]

-

Recovery: Animals are allowed to recover for at least 5-7 days post-surgery.

-

Acquisition Training: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in an intravenous infusion of amphetamine (e.g., 0.1 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light or tone).[10][19] Presses on the inactive lever have no programmed consequences.[19]

-

Maintenance: Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).[10]

-

Extinction: To study drug-seeking behavior, lever pressing can be assessed when infusions are replaced with saline.[19]

Conditioned Place Preference (CPP) in Rodents

Objective: To measure the rewarding effects of amphetamine by assessing an animal's preference for an environment previously paired with the drug.[20][21]

Materials:

-

A CPP apparatus, typically consisting of two or three distinct compartments with different visual and tactile cues.[11][22]

-

This compound dissolved in sterile saline.

Procedure:

-

Pre-Conditioning (Habituation): On day 1, animals are allowed to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one compartment.[22]

-

Conditioning: This phase typically occurs over several days (e.g., 4-8 days). On "drug" days, animals receive an injection of amphetamine and are confined to one compartment. On "saline" days, they receive a saline injection and are confined to the other compartment.[11][22] The assignment of the drug-paired compartment can be biased (pairing the drug with the initially non-preferred side) or unbiased (random assignment).[21]

-

Post-Conditioning (Test): On the test day, animals are placed back into the apparatus in a drug-free state and allowed to freely explore all compartments.[22] The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment is indicative of a conditioned place preference.[12]

In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[14][23]

Materials:

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.[14]

-

A syringe pump for perfusion.

-

A fraction collector.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system for sample analysis.[5]

Procedure:

-

Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized animal.[14]

-

Recovery: Animals are allowed to recover for several days.

-

Probe Insertion and Baseline Collection: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[14] After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

Drug Administration and Sample Collection: Amphetamine is administered (e.g., via i.p. or s.c. injection), and dialysate samples continue to be collected to measure changes in neurotransmitter levels.[24]

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using HPLC-ECD.[5]

Gene Expression Analysis by qPCR

Objective: To quantify changes in the expression of specific genes in response to amphetamine treatment.[5]

Materials:

-

In vitro model (e.g., neuronal cell culture) or brain tissue from in vivo experiments.

-

RNA extraction kit.

-

Reverse transcriptase for cDNA synthesis.

-

qPCR machine and reagents (e.g., SYBR Green or TaqMan probes).

-

Primers for the gene of interest (e.g., c-fos) and a housekeeping gene for normalization.

Procedure:

-

Treatment: The in vitro model or animal is treated with amphetamine for the desired duration.

-

RNA Extraction: Total RNA is extracted from the cells or brain tissue using a commercial kit.[5]

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are measured using a spectrophotometer.

-

Reverse Transcription: Complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.[5]

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR. The amplification of the target gene and the housekeeping gene is monitored in real-time. The relative expression of the target gene is calculated after normalization to the housekeeping gene.[5]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and processes involved in amphetamine research.

Caption: Amphetamine's Mechanism of Action.

Caption: Intravenous Self-Administration Workflow.

Caption: Conditioned Place Preference Workflow.

Ethical Considerations

All research involving animal models must be conducted in accordance with strict ethical guidelines to ensure animal welfare.[25] This includes minimizing pain and distress, using the minimum number of animals necessary to obtain valid results, and considering alternatives to animal use whenever possible.[25] Research protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[2] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all in vivo studies.[25]

References

- 1. researchgate.net [researchgate.net]

- 2. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavioral and neurochemical effects of amphetamine analogs that release monoamines in the squirrel monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. Computational Models of Drug Use and Addiction: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational models of exploration and exploitation characterise onset and efficacy of treatment in methamphetamine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Self-administration of amphetamine analogues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Social facilitation of d-amphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice [frontiersin.org]

- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Epigenetic Mechanisms of Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amphetamine and Dopamine-Induced Immediate Early Gene Expression in Striatal Neurons Depends on Postsynaptic NMDA Receptors and Calcium | Journal of Neuroscience [jneurosci.org]

- 17. Frontiers | Functional Genomic Analysis of Amphetamine Sensitivity in Drosophila [frontiersin.org]

- 18. Frontiers | Methamphetamine self-administration causes neuronal dysfunction in rat medial prefrontal cortex in a sex-specific and withdrawal time-dependent manner [frontiersin.org]

- 19. Amphetamine Self-Administration and Its Extinction Alter the 5-HT1B Receptor Protein Levels in Designated Structures of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amphetamine-induced place preference in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 22. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 23. m.youtube.com [m.youtube.com]

- 24. Persistent sensitization of dopamine neurotransmission in ventral striatum (nucleus accumbens) produced by prior experience with (+)-amphetamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Amphetamine Hydrochloride on Synaptic Neurotransmitter Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of amphetamine hydrochloride on the concentrations of key synaptic neurotransmitters, including dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). Amphetamine, a potent central nervous system stimulant, profoundly alters monoaminergic neurotransmission through a complex interplay with plasma membrane transporters and vesicular storage systems.[1][2][3] This document provides a comprehensive overview of the core mechanisms, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

Amphetamine's primary mechanism of action involves the elevation of extracellular levels of dopamine, norepinephrine, and to a lesser extent, serotonin.[1][2] This is achieved through several concurrent processes:

-

Competitive Inhibition of Reuptake: Amphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), competitively inhibiting the reuptake of their respective neurotransmitters from the synaptic cleft.[4][5][6]

-

Transporter-Mediated Efflux (Reverse Transport): Upon entering the presynaptic terminal via these transporters, amphetamine induces a reversal of the transporter's function, causing it to pump monoamines from the cytoplasm into the synaptic cleft.[5][7][8] This process is a major contributor to the surge in extracellular neurotransmitter levels and is independent of action-potential-induced vesicular release.[7]

-

Disruption of Vesicular Storage: Amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging cytoplasmic monoamines into synaptic vesicles for storage and subsequent release.[9][10][11] By disrupting the proton gradient necessary for VMAT2 function and acting as a competitive substrate, amphetamine causes the leakage of neurotransmitters from vesicles into the cytoplasm.[10][11] This increases the cytoplasmic pool of monoamines available for reverse transport by DAT, NET, and SERT.

-

Inhibition of Monoamine Oxidase (MAO): Some evidence suggests that amphetamine can also inhibit monoamine oxidase, an enzyme that degrades monoamines in the presynaptic terminal, further increasing their cytoplasmic concentration.[2][12]

-

Transporter Trafficking: Acute amphetamine exposure can induce the internalization of DAT from the plasma membrane to the cytosol, which may modulate the transporter's capacity for both uptake and efflux.[4][13][14] Conversely, some studies suggest that amphetamine can rapidly increase the trafficking of DAT to the cell surface.[15] Similar trafficking effects have been observed for NET.[8][16]

Quantitative Effects on Neurotransmitter Concentrations

The following tables summarize quantitative data from in vivo microdialysis studies in rats, illustrating the magnitude of amphetamine-induced increases in extracellular dopamine, norepinephrine, and serotonin concentrations in various brain regions.

Table 1: Amphetamine-Induced Changes in Extracellular Dopamine

| Dose (mg/kg) | Route of Administration | Brain Region | Peak Dopamine Increase (% of Baseline) | Reference |

| 1.0 | Intraperitoneal (i.p.) | Striatum | ~200% | [7] |

| 1.5 | Intraperitoneal (i.p.) | Nucleus Accumbens & Caudate | Enhanced release in sensitized animals | [17] |

| 2.0 | Intraperitoneal (i.p.) | Striatum | Substantial increase | [18] |

| 2.0 | Intraperitoneal (i.p.) | Nucleus Accumbens | ~30-fold increase (from ~10 to 300 pg/20µL) | [19] |

| 4.0 | Intraperitoneal (i.p.) | Striatum | Maximum response at 20-40 min | [18] |

| 10.0 | Intraperitoneal (i.p.) | Striatum | ~400% increase in apparent Km for DA uptake | [7] |

| 10 µM | Reverse Microdialysis | Nucleus Accumbens & Dorsomedial Striatum | Concentration-dependent increase | [20] |

| 100 µM | Reverse Microdialysis | Nucleus Accumbens & Dorsomedial Striatum | Concentration-dependent increase | [20] |

Table 2: Amphetamine-Induced Changes in Extracellular Norepinephrine

| Dose (mg/kg) | Route of Administration | Brain Region | Peak Norepinephrine Increase (% of Baseline) | Reference |

| 0.5 | Intraperitoneal (i.p.) | Prefrontal Cortex & Hippocampus | Dose-dependent increase | [21] |

| 2.5 | Intraperitoneal (i.p.) | Prefrontal Cortex & Hippocampus | Dose-dependent increase | [21] |

| 3.0 | Intraperitoneal (i.p.) | Frontal Cortex & Hypothalamus | No regional difference | [22] |

| 10.0 | Intraperitoneal (i.p.) | Hypothalamus | Greater increase than in Frontal Cortex | [22] |

| 1-10 (escalating) | Intraperitoneal (i.p.) | Hippocampus | Persistent increase in basal levels after withdrawal | [23] |

Table 3: Amphetamine-Induced Changes in Extracellular Serotonin

| Dose (mg/kg) | Route of Administration | Brain Region | Peak Serotonin Increase (% of Baseline) | Reference |

| 2.0 | Intraperitoneal (i.p.) | Nucleus Accumbens | Increase from 8 to 11 pg/20µL | [19] |

| 4 µg (local) | Microinjection | Nucleus Accumbens | Increase from 11 to 107 pg/sample | [19] |

| 4 µg (local) | Microinjection | Ventral Striatum | Increase from 3 to 139 pg/20µL | [19] |